BenchChemオンラインストアへようこそ!

Tamsulosin hydrochloride

Alpha-1 Adrenoceptor Receptor Binding Affinity Pharmacodynamics

Tamsulosin hydrochloride (CAS 128332-25-2) is a highly selective alpha-1 adrenoceptor antagonist, specifically targeting the alpha-1A and alpha-1D subtypes. It is the preferred first-line pharmacotherapy for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) due to its unique pharmacological profile.

Molecular Formula C20H29ClN2O5S
Molecular Weight 445 g/mol
CAS No. 128332-25-2
Cat. No. B143462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamsulosin hydrochloride
CAS128332-25-2
Synonyms5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide
Flomax
LY 253352
LY-253352
tamsulosin
tamsulosin hydrochloride
YM 617
YM-617
Molecular FormulaC20H29ClN2O5S
Molecular Weight445 g/mol
Structural Identifiers
SMILES[H+].CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.[Cl-]
InChIInChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1
InChIKeyZZIZZTHXZRDOFM-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tamsulosin Hydrochloride (CAS 128332-25-2) Procurement and Research Specifications


Tamsulosin hydrochloride (CAS 128332-25-2) is a highly selective alpha-1 adrenoceptor antagonist, specifically targeting the alpha-1A and alpha-1D subtypes [1]. It is the preferred first-line pharmacotherapy for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) due to its unique pharmacological profile [2]. Clinically, it is formulated as a modified-release (MR) or oral controlled absorption system (OCAS) capsule to achieve consistent 24-hour plasma concentrations [3].

Why Tamsulosin Hydrochloride Cannot Be Simply Substituted with Other Alpha-1 Blockers


While alpha-1 blockers share a common therapeutic indication for BPH/LUTS, they exhibit profound and clinically significant differences in receptor subtype selectivity, tissue-specific functional effects, and side-effect profiles [1]. Tamsulosin's unique pharmacodynamic signature, characterized by its high affinity for the alpha-1A adrenoceptor and its dissociation kinetics, is not a class-wide property and directly translates to distinct clinical outcomes and risks compared to other agents like terazosin, doxazosin, or alfuzosin [2]. These differences mandate careful selection based on specific patient and research requirements, precluding generic substitution without consideration of the evidence presented below.

Quantitative Evidence Differentiating Tamsulosin Hydrochloride from Comparator Alpha-1 Blockers


Superior Alpha-1A Adrenoceptor Binding Affinity Compared to Major Alpha-1 Blockers

Tamsulosin exhibits significantly higher binding affinity for the human recombinant alpha-1A adrenoceptor, the primary target in the prostate, compared to other clinically used alpha-1 blockers. In a head-to-head competitive binding assay, tamsulosin demonstrated a pKi of 10.38 at the alpha-1A adrenoceptor, which was 120-fold higher than that of terazosin and 280-fold higher than that of alfuzosin [1]. This high affinity, combined with its slow dissociation rate from the alpha-1A adrenoceptor, contributes to its functional selectivity [2].

Alpha-1 Adrenoceptor Receptor Binding Affinity Pharmacodynamics Uroselectivity

Significantly Lower Impact on Blood Pressure and Orthostatic Hypotension vs. Terazosin

Tamsulosin demonstrates a superior cardiovascular safety profile by exerting minimal alpha-1 adrenoceptor blockade on peripheral blood vessels, a primary cause of orthostatic hypotension. In a randomized, cross-over study in healthy males, a 0.2 mg dose of tamsulosin had no significant effect on the phenylephrine-induced vasoconstriction of dorsal hand veins, whereas a 1 mg dose of terazosin significantly increased the dose of phenylephrine required to produce half-maximal constriction [1]. This indicates that at therapeutic doses, tamsulosin's functional selectivity translates to a lower risk of clinically relevant hypotension compared to non-selective agents like terazosin.

Cardiovascular Safety Orthostatic Hypotension Vascular Reactivity Clinical Tolerability

Distinct Metabolic Profile: Lack of Glycolysis Enhancement vs. Doxazosin

In contrast to other alpha-blockers like doxazosin, tamsulosin does not exhibit beneficial effects on glucose and lipid metabolism. A 12-week prospective, head-to-head clinical study comparing tamsulosin 0.4 mg to doxazosin (4 or 8 mg) in BPH patients found that doxazosin treatment led to significant decreases in systolic blood pressure, total cholesterol, and HbA1c from baseline, while tamsulosin produced no significant change in these metabolic parameters [1]. This differential effect is a key consideration for patient populations with comorbid metabolic syndrome or diabetes.

Metabolic Effects Glucose Metabolism Insulin Sensitivity Lipid Profile

Superior Probability of Ranking for BPH Symptom and Flow Improvement

A 2024 systematic review and network meta-analysis of 22 RCTs involving 3,371 patients compared the efficacy of six alpha-blockers across 12 dose categories. Based on the p-score, tamsulosin 0.4 mg had the highest probability of being the most effective treatment for improving the International Prostate Symptom Score (IPSS), post-void residual volume (PVR), and maximum urinary flow rate (Qmax), outperforming other alpha-blockers including doxazosin and silodosin [1]. This analysis provides a high-level, evidence-based ranking of clinical efficacy.

BPH Efficacy IPSS Qmax Network Meta-Analysis Clinical Outcome

Strongest Association with Intraoperative Floppy Iris Syndrome (IFIS) Risk

Tamsulosin is uniquely and strongly associated with a higher risk of Intraoperative Floppy Iris Syndrome (IFIS) during cataract surgery, a risk that is less pronounced with other alpha-blockers. This is attributed to its exceptionally high selectivity and affinity for the alpha-1A adrenoceptor in the iris dilator muscle, which can lead to chronic blockade and subsequent muscle atrophy [1]. While the exact mechanism is still under investigation, the clinical association is well-established, making tamsulosin a critical flag in pre-operative assessments.

IFIS Cataract Surgery Adverse Event Ophthalmology Risk Stratification

Optimal Scientific and Industrial Application Scenarios for Tamsulosin Hydrochloride


Basic and Translational Research Requiring Potent and Selective Alpha-1A Adrenoceptor Antagonism

Tamsulosin hydrochloride is the compound of choice for in vitro and in vivo studies requiring highly potent and selective inhibition of the alpha-1A adrenoceptor. Its pKi of 10.38 at the alpha-1A receptor, which is 120- to 280-fold higher than non-selective agents like terazosin or alfuzosin, allows for effective blockade at low concentrations, minimizing off-target interactions with alpha-1B, alpha-1D, or other receptor systems [1]. This is particularly valuable for dissecting the specific role of alpha-1A receptors in prostate smooth muscle contraction, neuronal signaling, or other physiological processes.

Clinical Trials Focused on BPH/LUTS Symptom Relief and Urodynamic Improvement

For clinical investigations evaluating the efficacy of monotherapy or combination regimens for BPH/LUTS, tamsulosin 0.4 mg remains the evidence-based standard comparator. A comprehensive network meta-analysis confirms its highest probability of achieving superior improvements in total IPSS, PVR, and Qmax compared to other alpha-blockers [2]. This robust efficacy data makes it an essential control or reference arm in any trial seeking to demonstrate the value of a new therapeutic intervention for male LUTS.

Pharmacovigilance and Ophthalmology Research on Alpha-Blocker Induced IFIS

Given its unique and pronounced association with IFIS, tamsulosin is an indispensable tool in ophthalmology research focused on understanding the pathophysiology of IFIS and developing preventive or management strategies. Studies investigating the long-term effects of alpha-1A blockade on iris dilator muscle atrophy or the impact of drug discontinuation protocols must use tamsulosin as the primary exposure of interest [3]. Its distinct risk profile compared to other alpha-blockers makes it the key agent for studying this specific adverse event.

Studies Investigating the Metabolic Neutrality of Alpha-1 Blockade

Tamsulosin serves as an ideal agent for research aiming to separate the urodynamic benefits of alpha-blockade from their metabolic and cardiovascular pleiotropic effects. Head-to-head clinical evidence shows that tamsulosin does not share the glycolysis-enhancing and lipid-lowering properties of doxazosin or terazosin [4]. Therefore, in studies examining the interplay between BPH treatment and metabolic syndrome, tamsulosin can be used as a 'clean' comparator to isolate the effects of pure alpha-1A antagonism on lower urinary tract function, without confounding metabolic influences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tamsulosin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.